molecular formula C15H20O3 B1683418 Xuelianlactone CAS No. 107259-46-1

Xuelianlactone

Cat. No. B1683418
CAS RN: 107259-46-1
M. Wt: 248.32 g/mol
InChI Key: MHUPGVCFEGYWMI-QQOHENMQSA-N
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Description

Xuelianlactone is a compound that has been identified in the Saussurea Involucrata, also known as the Snow Lotus . It is one of the 27 active compounds identified in the plant . The Snow Lotus has been used in traditional medicine for the treatment of Rheumatoid Arthritis (RA), but the potential mechanisms are still unclear .


Molecular Structure Analysis

The molecular formula of Xuelianlactone is C15H20O3 . Unfortunately, the specific details about its molecular structure are not available in the retrieved resources.

Scientific Research Applications

Anti-Inflammatory and Immunoregulatory Properties

Xuelianlactone, derived from traditional Chinese ethnodrugs, has been shown to have significant anti-inflammatory and immunoregulatory properties. A study by Shao et al. (2023) demonstrated that Xuelianlactone (in the form of Xueliankoufuye) can suppress microglial activation and alleviate inflammatory pain by blocking the NF-κB signaling pathway. This finding suggests its potential as a novel drug candidate for treating inflammatory pain (Shao et al., 2023).

Neuroprotective Effects in Parkinson's Disease

Lu et al. (2014) explored the anti-inflammatory roles of Xuelian injection in mice models with Parkinson's disease. Their findings indicated that high-dose Xuelian injection improved movement coordination disorder and survival of dopamine neurons in the substantia nigra pars compacta, possibly due to the inhibition of microglia-mediated inflammation injury and oxidative stress (Lu et al., 2014).

Effects on Cerebral Ischemia-Reperfusion Injury

Research by Sun et al. (2014) revealed that Xuelian injection could significantly reduce the expression of TNF-α, IL-1β, and MMP-9, thereby reducing infarct volume in rat models of cerebral ischemia-reperfusion injury. This indicates its potential in protecting against cerebral ischemia-reperfusion injury (Sun et al., 2014).

Analgesic Activity

Xuelianlactone has also been studied for its analgesic activity. The study by Ma Hon (2013) on the Compound Xuelian Capsule showed significant anti-inflammatory and analgesic effects in animal models, suggesting its potential in pain management (Ma Hon, 2013).

Mechanism of Action

Xuelianlactone, along with other flavonoid compounds found in the Snow Lotus, has been found to interact strongly with certain targets related to RA, such as MAPK1, MAPK8, and TNF . These interactions could potentially explain the therapeutic effects of the Snow Lotus on RA .

properties

IUPAC Name

(3R,3aR,4R,6aR,9aR,9bR)-4-hydroxy-3-methyl-6,9-dimethylidene-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-7-4-5-10-8(2)6-11(16)13-9(3)15(17)18-14(13)12(7)10/h9-14,16H,1-2,4-6H2,3H3/t9-,10+,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUPGVCFEGYWMI-QQOHENMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(=C)C3CCC(=C)C3C2OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H](CC(=C)[C@@H]3CCC(=C)[C@@H]3[C@H]2OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147982
Record name Xuelianlactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xuelianlactone

CAS RN

107259-46-1
Record name Xuelianlactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xuelianlactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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